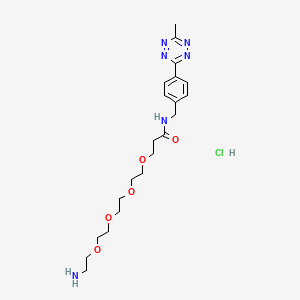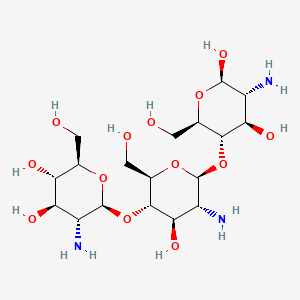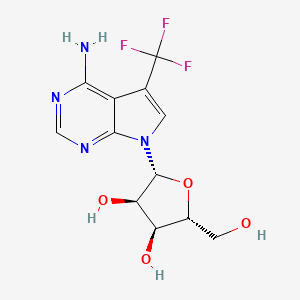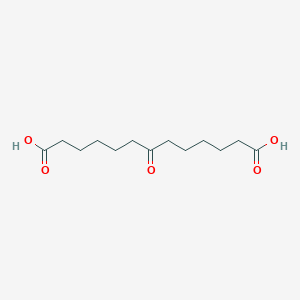
Tetrazine-PEG4-amine HCl salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazine-PEG4-amine HCl salt is a heterobifunctional linker that contains a tetrazine moiety and a primary amine. This compound is widely used in bioorthogonal chemistry, particularly in inverse electron demand Diels-Alder cycloaddition reactions. The tetrazine moiety reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to form a stable dihydropyridazine linkage . This reaction is highly selective and biocompatible, making this compound an essential tool in various scientific applications.
Preparation Methods
The synthesis of Tetrazine-PEG4-amine HCl salt involves several steps:
Synthesis of Tetrazine Moiety: The tetrazine moiety is synthesized through a series of chemical reactions involving the formation of a tetrazine ring.
PEGylation: The tetrazine moiety is then linked to a polyethylene glycol (PEG) chain, which enhances the solubility of the compound in aqueous solutions.
Formation of Amine Group: The PEG-tetrazine intermediate is further reacted to introduce a primary amine group.
Final Product Formation: The final product, this compound, is obtained by combining the PEG-tetrazine-amine intermediate with hydrochloric acid to form the HCl salt.
Industrial production methods involve optimizing reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Tetrazine-PEG4-amine HCl salt undergoes several types of chemical reactions:
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This is the primary reaction involving the tetrazine moiety.
Substitution Reactions: The primary amine group can participate in substitution reactions with various electrophiles.
Reduction and Oxidation: The tetrazine moiety can undergo redox reactions under specific conditions.
Common reagents used in these reactions include trans-cyclooctene, norbornene, and cyclopropene for the IEDDA reaction . The major product formed from the IEDDA reaction is a dihydropyridazine linkage .
Scientific Research Applications
Tetrazine-PEG4-amine HCl salt has a wide range of applications in scientific research:
Fluorescent Imaging: It is used in fluorescent imaging due to its ability to form stable linkages with fluorescent dyes.
Drug Delivery: The compound is used in drug delivery systems to target specific cells or tissues.
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) Imaging: It is used in PET and SPECT imaging for its high selectivity and rapid reaction kinetics.
Radionuclide Therapy: The compound is used in radionuclide therapy for targeted cancer treatment.
Radiochemistry and Drug Target Identification: It is used in radiochemistry and drug target identification due to its bioorthogonal properties.
Mechanism of Action
The mechanism of action of Tetrazine-PEG4-amine HCl salt involves the inverse electron demand Diels-Alder reaction. The tetrazine moiety reacts with strained alkenes to form a stable dihydropyridazine linkage. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for use in biological systems . The PEG chain enhances the solubility of the compound, allowing it to function effectively in aqueous environments .
Comparison with Similar Compounds
Tetrazine-PEG4-amine HCl salt is unique due to its combination of a tetrazine moiety and a PEG chain. Similar compounds include:
Methyltetrazine-PEG4-maleimide: Contains a maleimide group instead of an amine group.
Tetrazine-PEG5-NHS ester: Contains an NHS ester group for conjugation with primary amines.
Methyltetrazine-PEG5-alkyne: Contains an alkyne group for click chemistry reactions.
These compounds share similar bioorthogonal properties but differ in their functional groups, which provide different reactivity and applications .
Properties
Molecular Formula |
C21H33ClN6O5 |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C21H32N6O5.ClH/c1-17-24-26-21(27-25-17)19-4-2-18(3-5-19)16-23-20(28)6-8-29-10-12-31-14-15-32-13-11-30-9-7-22;/h2-5H,6-16,22H2,1H3,(H,23,28);1H |
InChI Key |
IWHGCWHSHQWARK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)
![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)

![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)

![2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)




![[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate](/img/structure/B11932503.png)
![1-[1-(2-Amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11932505.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate](/img/structure/B11932509.png)

